18-(Benzenesulfonyl)octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Benzenesulfonyl)octadecanoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a benzenesulfonyl group attached to an octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Benzenesulfonyl)octadecanoic acid typically involves the sulfonation of octadecanoic acid with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves the following steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
18-(Benzenesulfonyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
18-(Benzenesulfonyl)octadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives and other functionalized compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating conditions like acute respiratory distress syndrome (ARDS).
Mechanism of Action
The mechanism of action of 18-(Benzenesulfonyl)octadecanoic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade extracellular matrix proteins .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties but lacking the long alkyl chain of 18-(Benzenesulfonyl)octadecanoic acid.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group substituent, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct surfactant properties and enhances its solubility in nonpolar solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required .
Properties
CAS No. |
138778-17-3 |
---|---|
Molecular Formula |
C24H40O4S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
18-(benzenesulfonyl)octadecanoic acid |
InChI |
InChI=1S/C24H40O4S/c25-24(26)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-29(27,28)23-19-15-14-16-20-23/h14-16,19-20H,1-13,17-18,21-22H2,(H,25,26) |
InChI Key |
OORVILNDZPVYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.